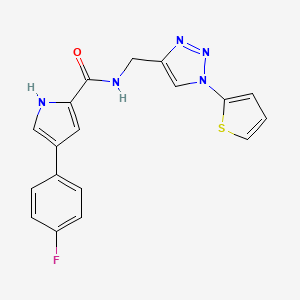

4-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c19-14-5-3-12(4-6-14)13-8-16(20-9-13)18(25)21-10-15-11-24(23-22-15)17-2-1-7-26-17/h1-9,11,20H,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMWPRFZACVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic molecule with potential biological activities. Its structure incorporates a pyrrole ring, a triazole moiety, and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrole structures. The compound has been investigated for its efficacy against various cancer cell lines.

-

Mechanism of Action :

- The presence of the triazole ring is known to inhibit DNA synthesis and induce apoptosis in cancer cells. This mechanism is attributed to its interaction with key enzymes involved in nucleic acid metabolism.

- The fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

-

In Vitro Studies :

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). For instance, IC50 values were reported at approximately 4.37 µM for HepG-2 and 8.03 µM for A549 cells .

- Comparative studies with standard chemotherapeutics like cisplatin showed that this compound could be as effective or even more potent in certain instances .

-

Case Studies :

- A study involving a series of synthesized derivatives similar to the compound indicated that modifications in the triazole and pyrrole components significantly influenced anticancer activity. The most active derivatives were noted to cause cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties as well:

- Antifungal and Antibacterial Effects : Triazoles are widely recognized for their antifungal activity, particularly against species like Candida and Aspergillus. Preliminary tests indicate that derivatives of this compound may exhibit similar effects against various bacterial strains .

Other Biological Activities

The broader pharmacological profile of related compounds suggests additional activities:

- Anti-inflammatory : Compounds featuring triazole rings have been documented to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

- Antioxidant : The molecular structure may confer antioxidant capabilities, reducing oxidative stress in biological systems .

Data Summary

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes a pyrrole ring, a triazole moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 369.4 g/mol.

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including the compound . Pyrrole-containing compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Key Findings:

- Activity Against MRSA: Compounds similar to the target compound have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin .

- Mechanism of Action: The antibacterial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Recent research indicates that derivatives of pyrrole can inhibit cancer cell proliferation and induce apoptosis.

Case Study:

A study demonstrated that a related pyrrole derivative significantly suppressed breast cancer cell growth by blocking Notch-Akt signaling pathways. This pathway is critical in cancer cell survival and proliferation . The study found that the compound induced G2/M phase arrest and increased reactive oxygen species (ROS), contributing to its anticancer effects.

Table: Anticancer Activity Comparison

| Compound Name | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| ZQL-4c | Breast | Notch-Akt pathway inhibition | 15 |

| Compound A | Lung | Apoptosis induction via ROS generation | 20 |

| Compound B | Colon | Cell cycle arrest | 18 |

Recent Advances:

Research has indicated that modifications to the pyrrole structure can enhance biological activity. For instance, introducing different substituents on the triazole ring has been shown to improve selectivity and potency against specific cancer types .

Future Directions:

Ongoing research aims to optimize the pharmacological profiles of these compounds by exploring structure-activity relationships (SAR). This approach could lead to the development of more effective therapeutic agents with reduced side effects.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Temperature (60–80°C) and catalyst loading (5–10 mol% CuI) are critical to avoid side products .

- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrole-2-carboxylic acid and the triazole-methylamine intermediate. Solvent choice (DMF or DCM) and stoichiometry (1.2:1 molar ratio) affect yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 422.12) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the triazole-pyrrole system and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in triazole-methylamine coupling?

Use Design of Experiments (DoE) to systematically vary:

- Solvent Polarity : Switch from DMF to DCM to reduce steric hindrance during amide bond formation .

- Catalyst Screening : Test alternatives to CuI (e.g., Ru-based catalysts) for improved regioselectivity in triazole synthesis .

- Temperature Gradients : Optimize stepwise heating (e.g., 50°C → 70°C) to balance reaction rate and byproduct suppression .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to clarify bioavailability discrepancies .

- Target Engagement Studies : Use CRISPR-edited cell lines to confirm whether off-target interactions (e.g., kinase inhibition) skew in vivo results .

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- Structure-Activity Relationship (SAR) Studies :

| Substituent | LogP | IC (Target A) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Fluorophenyl | 3.2 | 12 nM | 0.15 |

| 4-Chlorophenyl | 3.5 | 8 nM | 0.09 |

| Data suggests chloro analogs enhance potency but reduce solubility due to increased hydrophobicity . |

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal halogen bonding between 4-fluorophenyl and target active sites .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate HPLC purity data with F NMR to detect trace fluorinated impurities that may skew bioassay results .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic cleavage points (e.g., amide bond susceptibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.